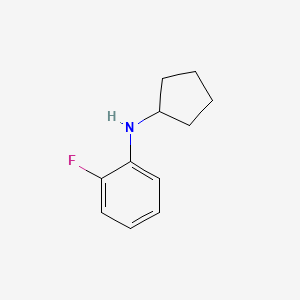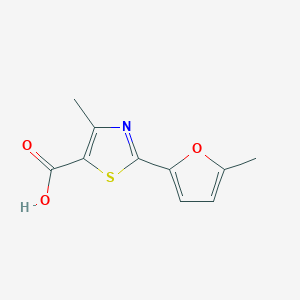
4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
“4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a furan ring, which is a type of aromatic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki–Miyaura cross-coupling or reactions involving sulfur ylides .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In the realm of organic synthesis, this compound can be utilized as a precursor for the synthesis of complex molecules through Suzuki–Miyaura coupling reactions . This process is pivotal for forming carbon-carbon bonds, which are the backbone of organic chemistry. The thiazole ring in the compound can act as a ligand, facilitating the coupling process.
Medicinal Chemistry
The thiazole core of the compound is a common motif in medicinal chemistry, where it’s often incorporated into molecules with potential therapeutic effects. It could serve as a building block for designing novel drugs, especially considering its potential to interact with various biological targets due to the presence of both furan and thiazole rings .
Agriculture
In agriculture, derivatives of this compound may be explored for their role as growth regulators or pesticides . The furan ring, in particular, is known for its bioactivity, and modifying the side chains could lead to products that affect plant growth or pest behavior .
Material Science
Materials science could benefit from the unique properties of this compound, especially in the development of new polymers or coatings. The furan and thiazole units could impart specific characteristics like thermal stability or resistance to degradation, which are valuable in materials engineering .
Environmental Science
This compound could be investigated for its environmental applications, such as in the development of sensors for pollutants or as a part of organic frameworks for carbon capture . The reactive sites on the molecule make it a candidate for binding or reacting with various environmental contaminants .
Biochemistry
In biochemistry, the compound’s potential to act as an enzyme inhibitor or a cofactor in enzymatic reactions can be explored. The thiazole ring, in particular, is known to play a role in bioactive molecules that interact with enzymes and proteins, which could lead to insights into new biochemical pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-4-7(14-5)9-11-6(2)8(15-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZTKMQAIQREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



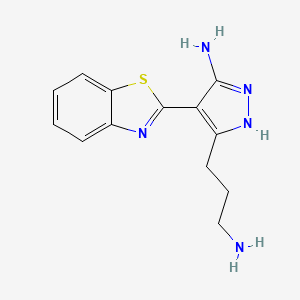
![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)
![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

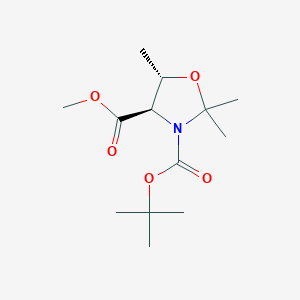
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

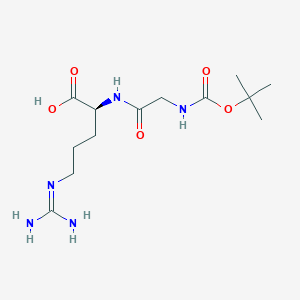
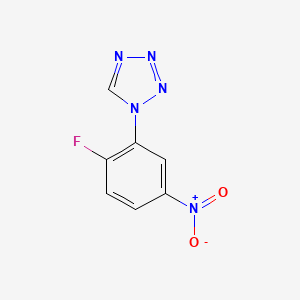
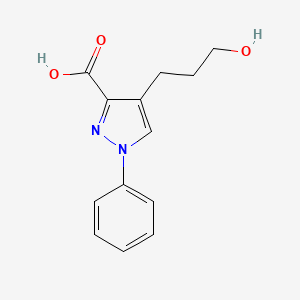
![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)
